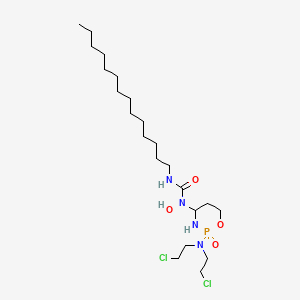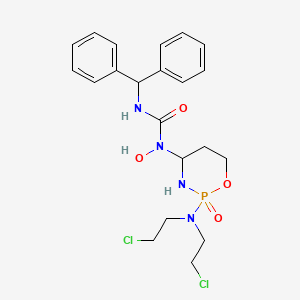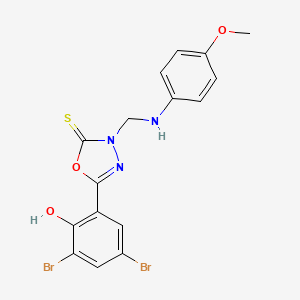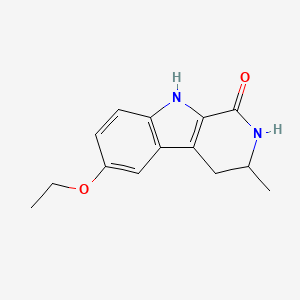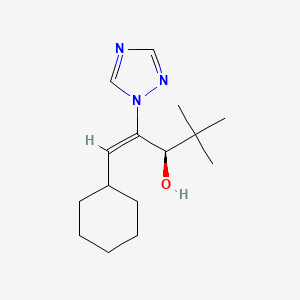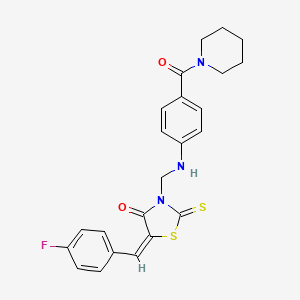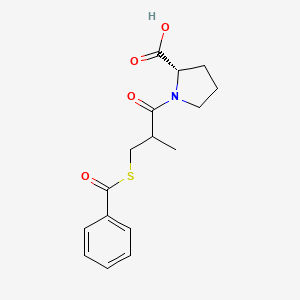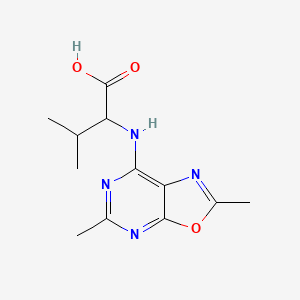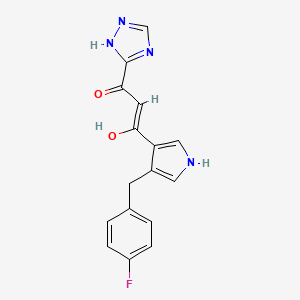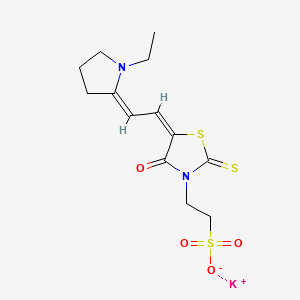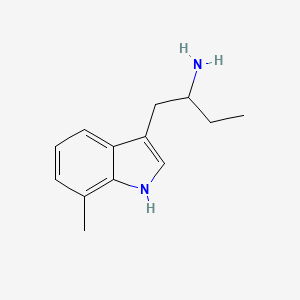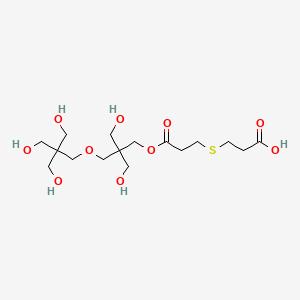
Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of ester linkages, a thioether group, and multiple hydroxyl groups. It is used in various industrial applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of propanoic acid derivatives with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mécanisme D'action
The mechanism of action of this compound involves its ability to undergo redox reactions due to the presence of the thioether group. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ester and hydroxyl groups allow it to interact with various molecular targets, potentially modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dihexadecyl ester
Uniqueness
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its combination of ester, thioether, and multiple hydroxyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
91449-99-9 |
|---|---|
Formule moléculaire |
C16H30O10S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-[3-[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H30O10S/c17-5-15(6-18,7-19)10-25-11-16(8-20,9-21)12-26-14(24)2-4-27-3-1-13(22)23/h17-21H,1-12H2,(H,22,23) |
Clé InChI |
XPECCMUHBASUEH-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


